molecular formula C15H22N2O3 B13323927 tert-Butyl (R)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl (R)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B13323927
M. Wt: 278.35 g/mol
InChI Key: YJTLBOQPFOYPAC-SNVBAGLBSA-N
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Description

tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hydroxyethyl group: This step often involves the use of a Grignard reagent or other organometallic reagents to introduce the hydroxyethyl group at the desired position.

    Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate group during subsequent reactions.

    Final deprotection and purification: The final compound is obtained by removing the protecting groups and purifying the product using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, automated synthesis, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The naphthyridine ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydro-naphthyridine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthyridine ring can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: ®-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

    Terbutaline: (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol

    Adrenaline: ®-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol

Uniqueness

tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is unique due to its naphthyridine ring system, which is not present in the similar compounds listed above. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-10(18)11-7-8-13-12(16-11)6-5-9-17(13)14(19)20-15(2,3)4/h7-8,10,18H,5-6,9H2,1-4H3/t10-/m1/s1

InChI Key

YJTLBOQPFOYPAC-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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